Floccosin

Description

Properties

CAS No. |

11055-01-9 |

|---|---|

Molecular Formula |

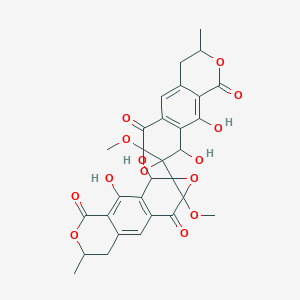

C30H26O14 |

Molecular Weight |

610.5 g/mol |

IUPAC Name |

14-(2,15-dihydroxy-12-methoxy-6-methyl-4,11-dioxo-5,13-dioxatetracyclo[8.5.0.03,8.012,14]pentadeca-1(10),2,8-trien-14-yl)-2,15-dihydroxy-12-methoxy-6-methyl-5,13-dioxatetracyclo[8.5.0.03,8.012,14]pentadeca-1(10),2,8-triene-4,11-dione |

InChI |

InChI=1S/C30H26O14/c1-9-5-11-7-13-17(19(31)15(11)25(37)41-9)23(35)27(29(39-3,43-27)21(13)33)28-24(36)18-14(22(34)30(28,40-4)44-28)8-12-6-10(2)42-26(38)16(12)20(18)32/h7-10,23-24,31-32,35-36H,5-6H2,1-4H3 |

InChI Key |

UODJUICWDPREDT-UHFFFAOYSA-N |

SMILES |

CC1CC2=CC3=C(C(C4(C(C3=O)(O4)OC)C56C(C7=C(C=C8CC(OC(=O)C8=C7O)C)C(=O)C5(O6)OC)O)O)C(=C2C(=O)O1)O |

Canonical SMILES |

CC1CC2=CC3=C(C(C4(C(C3=O)(O4)OC)C56C(C7=C(C=C8CC(OC(=O)C8=C7O)C)C(=O)C5(O6)OC)O)O)C(=C2C(=O)O1)O |

Synonyms |

floccosin |

Origin of Product |

United States |

Biological Origin and Ecological Context of Floccosin

Fungal Producers of Floccosin

The primary producers of this compound are dermatophytic and epiphytic fungi, highlighting its diverse biological sources.

Epidermophyton floccosum is an anthropophilic dermatophyte, a filamentous fungus that is a known producer of this compound and floccosic acid. researchgate.net This fungus is a causative agent of various skin and nail infections in humans, including tinea pedis (athlete's foot), tinea cruris (jock itch), tinea corporis (ringworm), and onychomycosis. nih.govadelaide.edu.auwikipedia.orgbiologynotesonline.commicrobenotes.com E. floccosum has a global distribution but is more frequently isolated from patients in tropical and subtropical regions. wikipedia.orgbiologynotesonline.commicrobenotes.com It is not typically found in soil. wikipedia.orgbiologynotesonline.com

Culture and Morphological Characteristics of Epidermophyton floccosum adelaide.edu.aubiologynotesonline.commicrobenotes.com: Colonies of E. floccosum are generally slow-growing, appearing greenish-brown or khaki-colored with a suede-like surface. adelaide.edu.aubiologynotesonline.commicrobenotes.com They often present as raised and folded in the center, with a flat periphery and a submerged fringe of growth. adelaide.edu.aubiologynotesonline.commicrobenotes.com Older cultures may develop white pleomorphic tufts of mycelium and typically exhibit a deep yellowish-brown reverse pigment. adelaide.edu.aubiologynotesonline.commicrobenotes.com

Microscopically, E. floccosum is characterized by the presence of smooth, thin-walled macroconidia, which are typically club-shaped and produced in clusters directly from the hyphae. adelaide.edu.auwikipedia.orgbiologynotesonline.commicrobenotes.com These macroconidia measure approximately 20–40 μm in length and 7–12 μm in width, containing 1 to 9 septa. wikipedia.org Microconidia are notably absent in this species. adelaide.edu.auwikipedia.orgbiologynotesonline.commicrobenotes.com In older cultures, numerous chlamydospores are formed. adelaide.edu.aubiologynotesonline.commicrobenotes.com

Pseudozyma flocculosa is a yeast-like epiphytic fungus that produces flocculosin, described as an antifungal glycolipid or an unusual fatty acid. researchgate.nettandfonline.com This fungus is recognized for its antagonistic activity against powdery mildew fungi. researchgate.netepa.govepa.gov Its mode of action involves the release of fatty acid substances that disrupt the membranes of powdery mildew cells. epa.govherts.ac.uk

P. flocculosa was initially isolated from the phyllosphere (above-ground parts of plants) of grasses, specifically from red clover leaves infected with powdery mildew. epa.govepa.govherts.ac.ukherts.ac.ukplos.org It is widely distributed across North America and Europe. epa.govepa.govherts.ac.uk

Epidermophyton floccosum (Harz) Langeron and Milochevitch

Ecological Roles and Environmental Significance of this compound Production in Fungal Interactions

This compound, through its production by Pseudozyma flocculosa, plays a significant role in fungal interactions, particularly as a biocontrol agent. P. flocculosa secretes flocculosin, an antifungal compound, to inhibit the growth of various powdery mildew fungi (e.g., Sphaerotheca pannosa var. rosae, Sphaerotheca fulginea, Erysiphe graminis var. tritici, and Erysiphe polygoni) on host plants in both greenhouse and field environments, especially when relative humidity is 70% or higher. researchgate.netepa.govepa.gov This fungus acts as a necrotroph mycoparasite, killing susceptible host cells upon contact or in close proximity. epa.gov

More broadly, fungi are integral components of nearly all ecosystems, mediating complex interactions with other organisms and the environment. mdpi.comnih.govresearchgate.netnih.gov They are crucial for nutrient cycling and can act as pathogens, predators, or symbionts. mdpi.comnih.govnih.gov The production of secondary metabolites, such as this compound, by fungi is influenced by environmental factors like light, temperature, pH, and nutrient availability, and these metabolites can play a role in fungal-plant interactions. frontiersin.org Fungal biofilms, where fungi grow attached to surfaces, also contribute to these interactions within plant and environmental contexts. nih.gov

Culture Conditions and Media Optimization for this compound Production in Research Settings

In research and commercial settings, the production of this compound, particularly from Pseudozyma flocculosa, can be influenced by manipulating culture conditions and media composition. P. flocculosa can be induced to produce flocculosin through the careful adjustment of nutrients in the culture medium. researchgate.net

For commercial production, Pseudozyma flocculosa strain ATTC 64874 is cultivated in large bioreactors under controlled and optimized conditions. herts.ac.ukherts.ac.uk The fermentation medium typically contains nutrient-rich components such as glucose, yeast extract, and other carbon and nitrogen sources. herts.ac.uk After fermentation, fungal cells are harvested, often through centrifugation or filtration, and then formulated into commercial products. herts.ac.uk

General principles for optimizing microbial metabolite production, applicable to this compound, involve ensuring the organism is amenable to culture, exhibits a fast growth rate, and can achieve high productivity in limited space and time. mdpi.com Key factors for optimization include:

Nutrient Sources: The type and concentration of carbon and nitrogen sources are critical. mdpi.comnih.gov Organic nitrogen sources are often more favorable for metabolite production compared to inorganic ones. nih.gov

Physical Parameters: Temperature, pH, and osmolarity can significantly impact production. mdpi.commdpi.com

Inoculum Conditions: The age and size of the inoculum can influence the yield. nih.gov

Agitation and Aeration: Optimized mixing and oxygen distribution in bioreactors can enhance growth and metabolite production. mdpi.com

For the maintenance of Pseudozyma flocculosa (e.g., strain CBS 16788) in research, YMPD solid medium (yeast extract 0.3% w/v, malt (B15192052) extract 0.3% w/v, soy peptone 0.05% w/v, dextrose 1% w/v, and agar (B569324) 2% w/v) at 4°C is used. plos.org Sporidia for experiments are typically harvested from cultures grown for 8 days at 28°C. plos.org

Biosynthetic Pathways and Genetic Regulation of Floccosin

Identification and Characterization of Floccosin Biosynthesis Gene Clusters (BGCs)

The genetic blueprint for this compound synthesis resides within a complex gene cluster. This organization is a common feature for the production of secondary metabolites in fungi, where the genes encoding the necessary enzymes are typically arrayed together. guidetopharmacology.org

This compound is produced by Pseudozyma flocculosa, and its synthesis is regulated by a complex gene cluster. wikipedia.org This BGC exhibits striking similarities to the ustilagic acid (UA) gene cluster found in Ustilago maydis. wikipedia.orgnih.govresearchgate.net The UA cluster, for instance, spans approximately 58 kilobases (kb) and contains 12 identifiable open reading frames (ORFs) encoding most, if not all, of the enzymes required for UA biosynthesis. ecsci.co.kr Given the near identical nature of this compound to UA, a similar size and organizational pattern is inferred for the this compound BGC. wikipedia.org Both the ustilagic acid and flocculosin biosynthetic gene clusters contain the fatty acid synthase gene fas2 and an ABC-transporter gene, atr1, which are not found in the cellobiose (B7769950) lipid gene clusters of Trichosporon porosum and Vanrija humicola. researchgate.net The regulation of both the UA and this compound clusters is governed by zinc finger transcriptional factors, specifically Rua1 in U. maydis and its homolog Rfl1 in P. flocculosa. researchgate.net Notably, the this compound gene cluster contains an additional acetyltransferase gene, fat3, distinguishing it from the UA cluster which possesses an additional hydroxylase gene, ahd1. researchgate.net

This compound and Ustilagic Acid (UA) are recognized as highly similar antifungal cellobiose lipids. wikipedia.orgnih.gov While this compound is produced by Pseudozyma flocculosa, UA is synthesized by the plant pathogen Ustilago maydis. wikipedia.org A key structural commonality is that both glycolipids incorporate a short-chain fatty acid that undergoes β-hydroxylation. wikipedia.orgnih.gov

Comparative genomic analyses of their respective BGCs reveal a high degree of homology in the genes encoding critical biosynthetic enzymes. These include:

Fatty Acid Synthase (FAS) : The fas2 gene is present in both clusters, responsible for the synthesis of the short-chain fatty acid moiety. wikipedia.orgresearchgate.net

β-Hydroxylase : Genes like uhd1 in U. maydis and its homolog fhd1 in P. flocculosa are essential for the β-hydroxylation of the short-chain fatty acid. nih.govresearchgate.net

Acyltransferases : Genes such as uat1 (UA) and fat1 (this compound) are involved in decorating the cellobiose moiety at the 2'' position. wikipedia.orgresearchgate.net

Acetyltransferases : uat2 (UA) and fat2 (this compound) are responsible for acetylation at the 6' position of the glycolipid. wikipedia.orgresearchgate.net

Glycosyltransferases : The ugt1 gene in U. maydis and its homolog fgt1 in P. flocculosa play roles in sugar moiety formation. nih.govresearchgate.net

This strong conservation of gene content and organization underscores a shared evolutionary origin and a common core biosynthetic strategy for these antifungal cellobiose lipids.

Genomic Localization and Organization of this compound BGCs

Enzymatic Mechanisms in this compound Biogenesis

The biosynthesis of this compound is a multi-step enzymatic process involving specialized proteins that catalyze the formation and modification of its lipid and sugar components.

Cytochrome P450 (CYP) monooxygenases are a superfamily of heme-thiolate proteins widely distributed across various life forms, including fungi. nrfhh.com They function primarily as terminal oxidases in electron-transfer chains, mediating oxidative biotransformation reactions. nih.govnrfhh.com In the context of glycolipid biosynthesis, these enzymes typically introduce oxygen atoms into substrates, requiring molecular oxygen and a reducing agent like NADPH. nih.gov

Both the this compound and Ustilagic Acid biosynthetic gene clusters contain two cytochrome P450 monooxygenase genes, designated cyp1 and cyp2. researchgate.net In the biosynthesis of Ustilagic Acid, Cyp1 and Cyp2 are known to catalyze the terminal and subterminal hydroxylation of palmitic acid, a crucial step in forming the lipid backbone. ecsci.co.kr Given the structural and genetic similarities between this compound and UA, it is highly probable that Cyp1 and Cyp2 play analogous roles in this compound biogenesis, contributing to the hydroxylation of its fatty acid component. The expression of cyp1 in Pseudozyma flocculosa has been observed to be linked to glycolipid production. nih.gov

The fas2 gene is an integral component of both the this compound and Ustilagic Acid biosynthetic gene clusters. wikipedia.orgresearchgate.net This gene encodes a subunit of fatty acid synthase (FAS), a multi-enzyme protein system responsible for the de novo synthesis of fatty acids. atamanchemicals.com In fungi, FAS systems are typically Type I, meaning they involve large, multifunctional polypeptides. atamanchemicals.com

The primary function of FAS is to catalyze the synthesis of long-chain saturated fatty acids, such as palmitate (C16:0), from precursor molecules like acetyl-CoA and malonyl-CoA, utilizing NADPH as a reductant. atamanchemicals.com Specifically, the FAS2 subunit, as observed in yeast, contains domains crucial for acyl-carrier protein (ACP) function, 3-oxoacyl-[acyl-carrier-protein] reductase activity, and 3-oxoacyl-[acyl-carrier-protein] synthase activity. wikipedia.orgwikipedia.org Therefore, in this compound biosynthesis, fas2 is directly involved in forming the short-chain fatty acid moiety that constitutes the lipid part of the glycolipid.

Glycosyltransferases (GTFs) are a broad class of enzymes (EC 2.4) that are fundamental to the biosynthesis of various glycoconjugates, including glycolipids. wikipedia.orgnih.gov Their primary role is to establish natural glycosidic linkages by transferring saccharide moieties from an activated nucleotide sugar donor (e.g., UDP-glucose) to a specific nucleophilic acceptor molecule. nih.gov

In the context of this compound biosynthesis, the fgt1 gene is present within the BGC and is homologous to ugt1 in the Ustilagic Acid pathway. nih.govresearchgate.net This indicates that Fgt1 functions as a glycosyltransferase, specifically responsible for the formation of the cellobiose sugar moiety of this compound. Glycosyltransferases often utilize sugar nucleotide donors, and the GT1 family, to which Fgt1 likely belongs, is known for its capacity to glycosylate diverse natural products, including glycolipids. nih.govmetabolomicsworkbench.org This enzymatic activity is critical for assembling the sugar component and attaching it to the lipid backbone, thereby completing the this compound molecule.

Hydroxylase (fhd1) and Acyl/Acetyl-Transferases (fat1, fat2, fat3) in this compound Modifications

The modification of the this compound structure involves several key enzymatic steps, particularly those catalyzed by acyl/acetyl-transferases. Three such genes, Fat1, Fat2, and Fat3, have been identified within the this compound biosynthetic gene cluster (BGC) of Pseudozyma flocculosa. nih.gov Comparative analysis with the biosynthesis of ustilagic acid (UA) from Ustilago maydis, a highly similar glycolipid, reveals insights into their functions. P. flocculosa Fat1 and Fat3 exhibit homology to Uat1 in U. maydis. nih.gov Furthermore, Fat2 shares 64% sequence identity with Uat2, a protein implicated in UA biosynthesis whose specific function was previously uncharacterized. nih.gov Genetic and mass spectrometric analyses have demonstrated that both Uat2 and Fat2 are essential for the acetylation of their respective glycolipids. nih.gov

In contrast to the ustilagic acid biosynthesis cluster, the this compound BGC notably lacks a gene homologous to the α-hydroxylase Ahd1, which is crucial for UA hydroxylation. nih.gov While this compound's lipid moiety, 3,15,16-trihydroxypalmitic acid, clearly indicates hydroxylation at these positions, a specific hydroxylase designated "fhd1" or an Ahd1-homologous enzyme directly characterized for these hydroxylation steps in this compound biosynthesis has not been identified in the available literature. This suggests that alternative enzymatic mechanisms or different classes of hydroxylases may be responsible for these modifications within the this compound pathway.

Investigation of Uncharacterized Open Reading Frames (orf1) within the BGC

The biosynthesis of this compound is orchestrated by a gene cluster containing 11 genes. nih.gov While the roles of several genes, such as the Fat acyl/acetyl-transferases, have been investigated, specific details regarding uncharacterized open reading frames (ORFs), such as "orf1" within the this compound BGC, are not extensively documented in the current research findings. The presence of uncharacterized ORFs within biosynthetic gene clusters is common and represents a significant area for future research. The elucidation of their functions could reveal novel enzymatic activities, regulatory mechanisms, or even contribute to the production of new or modified natural products. Understanding these uncharacterized genes is crucial for a complete comprehension of the biosynthetic pathway and for potential pathway engineering efforts.

Transcriptional and Post-Transcriptional Regulation of this compound Biosynthesis Genes

The production of this compound by Pseudozyma flocculosa is subject to various regulatory mechanisms, particularly at the transcriptional level, influenced by environmental and nutritional factors. Studies investigating the kinetics and nutritional regulation of this compound synthesis have identified several critical parameters. The concentration of the start-up inoculum plays a significant role, with optimal levels leading to a substantial increase in this compound productivity, in some cases by as much as tenfold. rsc.org

Both carbon availability and the nature of the nitrogen source (organic versus inorganic) directly influence the metabolism of P. flocculosa and, consequently, this compound synthesis. rsc.org When conditions are conducive for glycolipid production, carbon availability appears to be the primary limiting factor. rsc.org Conversely, the provision of yeast extract as an organic nitrogen source stimulates fungal biomass accumulation at the expense of this compound synthesis. rsc.org Interestingly, unlike observations for other yeast-like fungi that produce glycolipids, inorganic nitrogen starvation does not trigger this compound production in P. flocculosa. rsc.org These findings suggest a tight regulation of this compound biosynthesis genes in response to nutrient availability, indicating a coordinated transcriptional response to environmental cues.

Genetic Engineering Approaches for Modulating this compound Production

Understanding the this compound biosynthetic gene cluster has opened avenues for genetic engineering to modulate its production. Initial insights into the cluster provided opportunities for enhancing the activity of P. flocculosa as a biocontrol agent. nih.gov Recent advancements in genetic engineering techniques, including homologous recombination (HR) and CRISPR/Cas9-based genome editing, have been applied to P. flocculosa to specifically alter this compound synthesis. nih.gov

One approach involved target gene replacement using homologous recombination to modify fat1, a gene involved in this compound acetylation. While this method successfully altered this compound production, the resulting mutants exhibited abnormal phenotypes and an inability to produce sporidia, suggesting that HR led to multiple unintended insertions in the genome. nih.gov A more precise method, CRISPR/Cas9 transformation, yielded a mutant specifically altered in the proper synthesis of this compound without the pleiotropic effects observed with HR. nih.gov These studies demonstrate the feasibility of genetically engineering P. flocculosa to manipulate this compound production, providing valuable tools for further functional studies of the molecule and potentially for optimizing its yield or modifying its structure for various applications.

Advanced Structural Elucidation Methodologies Applied to Floccosin

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Delineation

NMR spectroscopy is a powerful tool for determining the connectivity and relative stereochemistry of organic molecules by probing the magnetic properties of atomic nuclei. Its application to Floccosin provided crucial insights into its various functional groups and carbon-hydrogen framework.

One-dimensional NMR experiments, specifically Proton (¹H) NMR and Carbon-13 (¹³C) NMR, are fundamental for initial structural analysis.

¹H NMR: This technique provides information on the number of chemically distinct protons, their electronic environments (indicated by chemical shifts), and their connectivity to neighboring protons (revealed by coupling patterns and coupling constants). For this compound, ¹H NMR would have been used to identify various proton types, such as aromatic, aliphatic, and hydroxyl protons, and to infer the presence of specific structural motifs based on their characteristic chemical shifts and spin-spin coupling interactions. Early research on this compound confirmed the collection of its spectral data.

¹³C NMR: Complementary to ¹H NMR, ¹³C NMR provides details about the carbon skeleton of the molecule. It distinguishes between different types of carbon atoms (e.g., methyl, methylene, methine, quaternary carbons) and their hybridization states (sp³, sp², sp) based on their chemical shifts. The ¹³C NMR spectrum of this compound would have revealed the presence of its 30 carbon atoms, indicating the types of carbon environments present, such as those in aromatic rings, carbonyl groups, and oxygen-bearing carbons.

Two-dimensional (2D) NMR experiments are indispensable for resolving complex, overlapping signals in 1D spectra and establishing through-bond or through-space correlations between nuclei, thereby piecing together the molecular fragments.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates protons with the carbons to which they are directly bonded (one-bond ¹H-¹³C correlations). For this compound, an HSQC spectrum would have provided a direct mapping of each proton to its attached carbon, significantly aiding in the assignment of proton and carbon signals and confirming the presence of CH, CH₂, and CH₃ groups.

Correlation Spectroscopy (COSY): COSY experiments reveal through-bond correlations between coupled protons, typically those that are vicinal (three bonds apart) or geminal (two bonds apart). By identifying networks of coupled protons, COSY would have been crucial in establishing the connectivity within this compound's aliphatic chains and ring systems.

One-Dimensional NMR (1H, 13C NMR) Techniques in this compound Analysis

X-ray Crystallography for Definitive Molecular Structure Determination of this compound

X-ray crystallography is the most definitive method for determining the precise three-dimensional atomic and molecular structure of crystalline compounds, including their absolute stereochemistry. The crystal and molecular structure of this compound (C₃₀H₂₆O₁₄) was definitively determined using this technique.

The success of X-ray crystallography hinges on obtaining high-quality single crystals of the compound.

Crystal Growth: For this compound, this would have involved carefully controlled crystallization conditions, typically from a suitable solvent system, to yield crystals of sufficient size (generally larger than 0.1 mm in all dimensions), purity, and structural regularity. The exact solvent systems and crystallization methods used for this compound are not detailed in the available snippets, but common techniques include slow evaporation, vapor diffusion, or cooling crystallization.

Diffraction Data Collection: Once suitable crystals are obtained, they are mounted and exposed to an intense beam of monochromatic X-rays. As the crystal is rotated, the X-rays diffract in specific directions, producing a unique pattern of reflections. The angles and intensities of these diffracted X-rays are meticulously recorded, typically by a detector, to generate a comprehensive dataset.

The raw diffraction data is then processed and refined to construct the atomic model.

Structure Determination and Refinement: The collected diffraction data is used to calculate an electron density map of the crystal. An initial molecular model of this compound is then built into this electron density map, and its parameters (atomic coordinates, atomic displacement parameters) are iteratively adjusted and optimized to achieve the best fit with the experimental diffraction data. This refinement process also incorporates chemical restraints to ensure that bond lengths, bond angles, and torsion angles conform to chemically reasonable values, thus maintaining good stereochemistry.

Stereochemistry Determination: X-ray crystallography is uniquely capable of determining the absolute stereochemistry of chiral molecules. For this compound, this would have involved analyzing the anomalous scattering of X-rays to unambiguously assign the R or S configuration at each chiral center within the molecule.

The refined crystal structure of this compound provided definitive confirmation of its intricate molecular architecture.

Key Structural Features: X-ray crystallography confirmed this compound's molecular formula of C₃₀H₂₆O₁₄ and revealed the precise arrangement of its atoms in three dimensions. Research indicates that this compound possesses "semiquinone tetragonal structures with epoxide rings". This confirms the presence of these specific functional groups and their arrangement within the molecule. Given its polyketide origin and similarity to related compounds, the structure also includes distinct ring systems, which the X-ray data would have precisely defined.

Chemical Synthesis and Derivatization Studies of Floccosin and Analogues

Strategies for Total Synthesis of Floccosin

The pursuit of total synthesis for complex natural products like this compound is driven by the need to confirm proposed structures, overcome challenges in chemical reactivity, and provide access to the compound and its analogues for further study.

Challenges in this compound Total Synthesis due to Structural Complexity

The total synthesis of complex natural products often involves multi-step sequences that demand precise control over stereochemistry and the manipulation of sensitive functional groups. This compound's molecular architecture, particularly its semiquinone core and embedded epoxide rings, introduces specific synthetic hurdles. Epoxides are highly strained three-membered rings that are susceptible to nucleophilic attack, and achieving controlled regio- and stereoselectivity during their formation or opening within a complex molecular environment can be challenging. The inherent reactivity and potential instability of the semiquinone moiety under various reaction conditions also necessitate careful consideration in synthetic planning. The absence of widely reported total synthesis for this compound suggests that these structural features present formidable obstacles to its laboratory replication.

Biomimetic and Bio-Inspired Synthetic Approaches

Biomimetic and bio-inspired synthetic approaches aim to replicate natural biosynthetic pathways or draw inspiration from biological systems to achieve chemical transformations. Given that this compound is a naturally occurring metabolite produced by Epidermophyton floccosum, biomimetic strategies could offer valuable insights into its intricate molecular assembly. Such approaches might leverage enzymatic or enzyme-like reactions to form key bonds or establish specific stereochemical configurations, potentially leading to more efficient and selective synthetic routes compared to traditional linear syntheses.

Divergent Synthesis Strategies for this compound and its Analogues

Divergent synthesis is a strategy where multiple related natural products or their analogues are prepared from a common advanced intermediate. This compound shares a typical semiquinone tetragonal structure with epoxide rings with other known analogues such as xanthoepocin (B1238101) and diaporine A. If a common intermediate could be identified that allows for the controlled introduction of structural variations, a divergent synthetic strategy could enable the efficient preparation of this compound and a library of its structurally related compounds. This approach would be particularly beneficial for exploring structure-activity relationships and identifying potential therapeutic leads within this class of natural products.

Synthetic Approaches to this compound Derivatives and Structurally Related Analogues

While specific reports on the laboratory synthesis of this compound derivatives are not widely documented, general principles for derivatizing complex natural products can be considered. Derivatization often involves selective modifications to enhance stability, alter solubility, or modulate biological activity. For this compound, given its epoxide and semiquinone functionalities, potential derivatization strategies could include:

Epoxide Ring-Opening Reactions: Controlled opening of the epoxide rings with various nucleophiles (e.g., amines, alcohols, thiols) could introduce new functional groups and create structural diversity.

Modifications of the Semiquinone System: Chemical transformations targeting the semiquinone moiety could lead to derivatives with altered redox properties or reactivity.

Reactions at Peripheral Functional Groups: Other functional groups present in the this compound structure could be selectively modified to generate a range of analogues.

Development of Novel Synthetic Methodologies Inspired by this compound's Molecular Architecture

The unique and challenging molecular architectures of natural products frequently inspire the development of novel synthetic methodologies. This compound's distinctive arrangement of a semiquinone and epoxide rings within its polycyclic framework could serve as a blueprint for new synthetic reactions or cascade sequences. For instance, its structure might prompt the invention of new strategies for the efficient formation or manipulation of epoxide rings within complex scaffolds, or novel approaches to quinone chemistry that allow for precise control over reactivity and stereochemistry. Such methodological advancements would not only facilitate potential future syntheses of this compound but also contribute broadly to the field of organic synthesis.

Chemoenzymatic Synthesis and Biocatalysis in this compound-Related Chemical Transformations

Chemoenzymatic synthesis and biocatalysis involve the synergistic combination of chemical and enzymatic steps to achieve efficient and selective transformations. These approaches offer significant advantages, including high selectivity (chemo-, regio-, and stereoselectivity), operation under mild reaction conditions, and reduced environmental impact compared to traditional chemical methods.

Given that this compound is a fungal metabolite, biocatalytic strategies, potentially utilizing enzymes from its natural biosynthetic pathway or engineered enzymes, could be highly advantageous for its synthesis or the preparation of key intermediates. Such enzymatic transformations could provide unparalleled control over the formation of stereocenters and enable reactions that are difficult to achieve through conventional chemical means. Chemoenzymatic routes could also be explored for selective modifications or late-stage functionalization of this compound or its precursors, offering a sustainable and efficient pathway to its analogues.

Mechanistic Investigations of Floccosin S Biological Action

Cellular and Subcellular Targets of Floccosin's Activity

This compound's biological activity is predominantly associated with its influence on subcellular organelles, particularly mitochondria.

Research has consistently reported that this compound exhibits an uncoupling effect on isolated mitochondria. Mitochondrial uncoupling refers to the dissociation between the electron transport chain and ATP synthesis. In normal mitochondrial function, the electron transport chain pumps protons from the mitochondrial matrix to the intermembrane space, generating an electrochemical proton gradient across the inner mitochondrial membrane. This gradient (proton motive force) is then utilized by ATP synthase to produce ATP.

When an uncoupling agent like this compound is present, it dissipates this proton gradient, allowing protons to re-enter the mitochondrial matrix without passing through ATP synthase. This results in a reduction or inhibition of mitochondrial ATP production, as the energy from substrate oxidation is released as heat rather than being conserved in ATP. The consequence is an increase in mitochondrial respiration (oxygen consumption) without a corresponding increase in ATP synthesis. This uncoupling effect can lead to a decrease in cytosolic ATP and, in turn, activate cellular energy sensors such as AMP-activated protein kinase (AMPK). Additionally, the alteration of mitochondrial membrane potential due to uncoupling can influence the generation of reactive oxygen species (ROS).

While this compound's uncoupling effect on mitochondria is well-documented, specific molecular receptors or enzymes that this compound directly interacts with to exert this effect have not been explicitly identified in the available literature. Classical uncouplers, known as protonophores, facilitate proton transfer across the lipid bilayer of the mitochondrial membrane. Other mechanisms of uncoupling can involve interactions with proteins of the inner mitochondrial membrane, such as uncoupling proteins (UCPs), ATP/ADP antiporter, dicarboxylate carrier, or ATPase. However, the precise molecular target or mechanism (e.g., whether this compound acts as a protonophore or modulates a specific mitochondrial protein) by which this compound induces uncoupling remains to be fully elucidated in the provided research findings.

Effects on Mitochondrial Reactions and Energy Transduction Pathways (e.g., uncoupling effect)

Elucidation of Molecular Mechanisms Underlying this compound-Mediated Biological Responses

The primary molecular mechanism underlying this compound's observed biological responses is its ability to uncouple oxidative phosphorylation in mitochondria. This fundamental disruption of cellular energy transduction leads to several downstream effects. By dissipating the proton gradient, this compound forces mitochondria to consume more oxygen to maintain electron transport, but without efficient ATP production. This energy deficit can trigger cellular stress responses aimed at restoring energy homeostasis or adapting to the altered metabolic state. The cellular response to severe mitochondrial uncoupling can include rapid ATP depletion, which if persistent, may lead to the activation of cell death pathways. The precise cascade of cellular events initiated by this compound's uncoupling activity, beyond the direct bioenergetic impact, requires further detailed investigation.

Comparative Analysis of this compound's Mechanisms with Structurally Related Bioactive Metabolites (e.g., Xanthoepocin (B1238101), Diaporine A)

This compound shares structural similarities with other bioactive fungal metabolites, notably Xanthoepocin and Diaporine A. These compounds possess characteristic semiquinone tetragonal structures with epoxide rings. Despite these structural commonalities, their reported biological activities and underlying molecular mechanisms exhibit notable distinctions.

While this compound is primarily known for its mitochondrial uncoupling effect, Xanthoepocin, isolated from Penicillium ochrochloron, has been characterized for its potent antibiotic activity, particularly against multi-resistant Gram-positive bacteria such as methicillin-resistant Staphylococcus aureus (MRSA) and linezolid (B1675486) and vancomycin-resistant Enterococcus faecium (LVRE). The specific molecular targets or mechanisms responsible for Xanthoepocin's antibiotic action are distinct from the uncoupling effect observed with this compound.

Diaporine A, a novel fungal metabolic product from the endophytic fungus Diaporthe sp. 3lp-10, also demonstrates an inhibitory effect on mitochondrial reactions. However, its most prominently elucidated mechanism involves a potent anti-cancer effect achieved through the regulation of microRNA-99a (miR-99a)/mTOR signaling. Diaporine A has been shown to upregulate miR-99a, which directly targets mammalian target of rapamycin (B549165) (mTOR). This interaction subsequently inhibits the phosphorylation of ribosomal protein S6 kinase 1 (S6K1) and leads to the downregulation of G1/S transition molecules (e.g., cyclin D/CDK4 and cyclin E/CDK2), ultimately resulting in the inhibition of non-small cell lung cancer (NSCLC) cell growth. This specific microRNA-mediated pathway identifies Diaporine A as a distinct mechanistic agent compared to this compound, for which such a pathway has not been reported. The identification of Diaporine A as a natural agent capable of altering miR-99a expression in NSCLC cells highlights a unique aspect of its mechanism.

The comparative analysis reveals that while these structurally related compounds share a common chemical scaffold, their biological targets and the molecular mechanisms underlying their observed effects can diverge significantly, indicating a fascinating structure-activity relationship within this class of natural products.

Advanced Research Methodologies in Floccosin Studies

Metabolomics Approaches for Floccosin Profiling and Quantification in Biological Systems

Metabolomics, a field dedicated to the comprehensive analysis of small-molecule metabolites within biological systems, offers a detailed snapshot of cellular metabolic responses to various stimuli. This high-throughput discipline is instrumental in identifying and quantifying both endogenous and exogenous metabolites, thereby revealing altered physiopathological processes. It provides the most granular detail in systems biology, reflecting the cumulative output of genomic, transcriptomic, and proteomic activities. The quantitative measurement of metabolites is fundamental to understanding the complex dynamics and physical mechanisms governing biological systems, often necessitating sophisticated physical and mathematical modeling, particularly when addressing uncertainty quantification in dynamic biological models.

Mass spectrometry (MS) is a cornerstone of metabolomics, widely recognized for its high sensitivity, reproducibility, and versatility in detecting and characterizing metabolites. As a qualitative and quantitative analytical technique, MS leverages the mass-to-charge (m/z) ratio of ionized molecules to provide profound insights into biochemical pathways, metabolic fluxes, and the physiological state of organisms.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a predominant technique for analyzing a broad spectrum of metabolites, including polar and nonpolar compounds, offering extensive metabolome coverage. Specifically, LC-MS/MS (tandem mass spectrometry) in an untargeted metabolomics approach allows for the unbiased detection and analysis of a wide array of metabolites, which is invaluable for uncovering disease mechanisms and discovering biomarkers. Gas Chromatography-Mass Spectrometry (GC-MS) is another vital platform, particularly suited for volatile or derivatized metabolites, and is frequently employed for metabolic profiling. For targeted metabolomics, LC-MS-based protocols have demonstrated the capability to provide high-resolution metabolic insights even from minute biological samples, such as detecting up to 80 metabolites from as few as 5000 cells. Successful metabolomic analysis critically depends on meticulous sample preparation to efficiently extract metabolites, enhance their detectability, and minimize potential interferences during MS analysis.

Principal Component Analysis (PCA) and Partial Least Squares (PLS) are widely used MVA techniques capable of handling significant collinearity within metabolomics data. PCA is particularly useful for exploratory studies, providing an initial overview of dataset structure, identifying relationships between experimental groups, and detecting characteristic compounds in unlabeled analytical datasets. PCA scores plots serve as a simplified 2D projection to visualize sample-group similarities and pinpoint outliers. Orthogonal Partial Least Squares Discriminant Analysis (OPLS-DA) is another powerful multivariate statistical method employed to effectively screen for and identify differential metabolites, as well as predict bioactive metabolites through loadings S-plots. These MVA methods are crucial for identifying the spectral features that contribute most significantly to variation or separation between samples, ensuring accurate interpretation of complex metabolic profiles.

Application of MS-Based Metabolomics for this compound Detection and Characterization

Computational Chemistry and Bioinformatics in this compound Research

Computational chemistry and bioinformatics play an increasingly vital role in natural product research, offering powerful tools to explore the genetic basis of compound production, predict their biological targets, and understand their molecular behavior in silico.

Genome mining represents a potent strategy for the discovery of biosynthetic gene clusters (BGCs) and novel bioactive compounds derived from microorganisms, including fungi like Epidermophyton floccosum, the source of this compound. The secondary metabolism of microbes is a rich reservoir of compounds with significant pharmaceutical potential, including antibiotics, anticancer agents, and antifungals.

antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) is a leading bioinformatics tool specifically designed for the rapid, genome-wide identification, annotation, and analysis of secondary metabolite biosynthesis gene clusters in bacterial and fungal genomes. This comprehensive pipeline can detect both complete and partial BGCs, comparing identified regions against databases of known gene clusters, such as MIBiG. As this compound is a polyketide, and its biosynthesis originates from a heptaketide backbone, antiSMASH is particularly well-suited for identifying the polyketide synthase (PKS) gene clusters responsible for its production. The application of antiSMASH and other genome mining tools can unveil novel biosynthetic pathways and the genetic architecture encoding the enzymes and regulatory elements involved in the synthesis of such secondary metabolites.

Molecular docking and virtual screening are indispensable computational techniques in drug discovery, facilitating the identification of potential drug targets and lead compounds. Molecular docking predicts the binding affinity and orientation of a ligand (like this compound) within a protein's binding site, providing insights into their interactions. Virtual screening, on the other hand, allows for the efficient exploration of large chemical libraries, such as natural product databases, to identify molecules with desired bioactivity. Common software tools employed for these purposes include AutoDock Vina and Glide.

The prediction of putative molecular targets is crucial for deciphering a compound's mechanism of action. Given this compound's reported uncoupling effect on isolated mitochondria, molecular docking could be specifically applied to investigate its interactions with various mitochondrial proteins involved in energy metabolism and uncoupling. In silico target prediction algorithms leverage extensive databases of known chemical-protein interactions and bioactivity data, often integrating machine learning, to unveil potential molecular targets for a given compound.

In silico analysis encompasses a range of computational methods aimed at understanding the functions, chemical reactivity, and biological interactions of molecules within complex biological systems. Studying the chemical reactivity of compounds like this compound involves analyzing their molecular electrostatic potential, which indicates regions prone to electrostatic interactions, and Fukui functions, which predict preferential sites for nucleophilic and electrophilic attacks.

Molecular Docking and Virtual Screening for Putative Molecular Target Prediction of this compound

High-Throughput Screening Methodologies for this compound Activity Profiling

This compound, a natural product isolated from the pathogenic fungus Epidermophyton floccosum in the 1960s, has been reported to exhibit biological activities, notably an uncoupling effect on isolated mitochondria and antifungal properties. While extensive detailed high-throughput screening (HTS) data specifically for this compound is not widely documented in recent literature, the principles of HTS can be extrapolated and applied to compounds with similar structural features and biological profiles. This compound shares structural similarities with other bioactive polyketides such as xanthoepocin (B1238101) and diaporine A, which have been subjects of re-evaluation using modern techniques, including HTS for antibiotic and anticancer activities, respectively.

High-throughput screening is a cornerstone in modern drug discovery, enabling the rapid assessment of large compound libraries against specific biological targets or phenotypic responses. For a compound like this compound, HTS methodologies would primarily focus on its reported mitochondrial uncoupling and antifungal activities, or potentially new activities based on its structural class.

Assay Development and Optimization for this compound

The development of robust and reliable assays is critical for successful HTS campaigns. For this compound, primary assays could be designed to quantify its mitochondrial uncoupling effect or its antifungal efficacy.

Mitochondrial Uncoupling Assays: These assays typically measure changes in mitochondrial membrane potential (MMP) or oxygen consumption rates. Fluorescent dyes sensitive to MMP (e.g., JC-1, TMRM) can be used in a high-content imaging format, allowing for quantitative analysis of cellular or isolated mitochondrial responses to this compound across thousands of wells. A decrease in MMP in a dose-dependent manner would indicate uncoupling activity.

Antifungal Activity Assays: HTS for antifungal activity often involves growth inhibition assays using pathogenic fungal strains. Microtiter plate-based assays can measure fungal growth spectrophotometrically (e.g., optical density) or fluorometrically (e.g., using resazurin (B115843) reduction as a viability indicator) after exposure to varying concentrations of this compound.

Screening Parameters and Quality Control

HTS assays are characterized by their ability to generate reproducible, high-quality data. Key quality control metrics, such as the Z'-factor, are routinely employed to assess assay robustness and suitability for large-scale screening. A Z'-factor greater than 0.5 is generally considered excellent for HTS.

Hypothetical High-Throughput Screening Data for this compound

To illustrate how HTS data for this compound might be presented, a hypothetical dataset for its mitochondrial uncoupling activity is provided below. This data would typically be generated from a primary screen followed by dose-response confirmation of active compounds.

Table 1: Illustrative High-Throughput Screening Results for this compound's Mitochondrial Uncoupling Activity (Hypothetical Data)

| Compound | Concentration (µM) | Average Relative Fluorescence Units (RFU) | Standard Deviation (SD) | Z'-factor (Plate Average) | Hit Status |

| This compound | 0.1 | 9800 | 450 | 0.72 | Active |

| This compound | 0.5 | 7200 | 380 | 0.72 | Active |

| This compound | 1.0 | 4500 | 210 | 0.72 | Active |

| This compound | 5.0 | 1200 | 90 | 0.72 | Active |

| Positive Control (CCCP) | 1.0 | 800 | 70 | 0.72 | Active |

| Negative Control (DMSO) | 0.1% | 10000 | 500 | 0.72 | Inactive |

Note: This table presents hypothetical data for illustrative purposes only. Actual experimental results may vary.

Detailed Research Findings (Illustrative)

Following primary HTS, "hits" (compounds showing significant activity) undergo secondary screening and detailed characterization. For this compound, this could involve:

Dose-Response Curves: Precise IC50 or EC50 values would be determined for its mitochondrial uncoupling or antifungal effects across a range of concentrations.

Mechanism of Action Studies: Further studies would delve into the specific molecular targets or pathways involved in this compound's activity. For mitochondrial uncoupling, this might involve investigating its interaction with specific mitochondrial proteins or its ability to transport protons across the inner mitochondrial membrane.

Selectivity Profiling: Screening this compound against a panel of related targets or cell lines would assess its selectivity and potential off-target effects.

While direct HTS studies on this compound are not extensively detailed in the provided search results, the compound's established bioactivities and structural relationship to other HTS-evaluated natural products suggest that modern HTS methodologies could be effectively employed to comprehensively profile its activities and potentially uncover novel therapeutic applications.

Future Directions and Research Gaps in Floccosin Science

Comprehensive Elucidation of Remaining Unknowns in Floccosin Biosynthesis and Regulation

While it is known that the biosynthesis of this compound, similar to diaporine A, originates from a heptaketide backbone, the precise enzymatic machinery and the subsequent "strikingly different cyclizations" that lead to its unique structure are not fully understood rsc.org. A critical research gap lies in the detailed identification and characterization of the specific enzymes involved in each step of the biosynthetic pathway. This includes the polyketide synthases (PKSs) responsible for the backbone formation and any tailoring enzymes (e.g., oxidoreductases, cyclases, methyltransferases) that catalyze the subsequent modifications and cyclizations.

Furthermore, the regulatory mechanisms governing this compound production remain largely uninvestigated. Future studies should aim to:

Identify Biosynthetic Gene Clusters: Employ genomic and transcriptomic approaches to locate and characterize the gene cluster responsible for this compound biosynthesis in Epidermophyton floccosum.

Enzymatic Characterization: Reconstitute individual enzymatic steps in vitro to understand their catalytic mechanisms and substrate specificities.

Regulatory Networks: Map the transcriptional, translational, and post-translational regulatory elements that control this compound production in response to environmental cues, nutrient availability, or host interactions. Understanding these regulatory networks could provide insights into why E. floccosum produces this compound, particularly during its pathogenic lifecycle.

Advanced Structural Characterization of this compound in Diverse Biological Contexts

The crystal and molecular structure of this compound was determined in 1978 nih.gov, providing foundational insights. However, this static view does not capture its dynamic behavior or its conformation when interacting with biological targets. Advanced structural biology techniques are crucial to overcome these limitations. Future research should focus on:

High-Resolution Structural Analysis: Utilize advanced techniques such as cryo-electron microscopy (cryo-EM), solution-state nuclear magnetic resonance (NMR) spectroscopy, and time-resolved X-ray crystallography to gain higher-resolution insights into this compound's three-dimensional structure and conformational dynamics.

Interaction-Induced Conformational Changes: Investigate how this compound's structure changes upon binding to its biological targets, particularly within the mitochondrial context, using techniques like ligand-observed NMR or hydrogen-deuterium exchange mass spectrometry (HDX-MS).

In Situ/In Vivo Characterization: Explore methodologies for characterizing this compound's structure and localization in situ within fungal cells or host environments, potentially employing advanced imaging techniques coupled with specific probes.

In-Depth Mapping of this compound's Molecular Interactome and Signaling Pathways

This compound is known to exert an uncoupling effect on isolated mitochondria nih.gov, suggesting a direct or indirect interaction with mitochondrial components. However, the full spectrum of its molecular interactome and the complete downstream signaling pathways it influences are yet to be thoroughly mapped. Future research should aim to:

Identify Direct Binding Partners: Employ unbiased proteomic approaches such as affinity purification-mass spectrometry (AP-MS), chemical cross-linking coupled with mass spectrometry, or proximity labeling techniques (e.g., APEX2, BioID) to identify all direct protein, lipid, or nucleic acid binding partners of this compound in relevant biological systems nih.govrsc.org.

Elucidate Signaling Cascades: Trace the downstream signaling events initiated or modulated by this compound's interactions, particularly those related to mitochondrial function, cellular energy metabolism, oxidative stress response, and programmed cell death. This could involve phosphoproteomics, metabolomics, and targeted gene expression analyses.

Functional Consequences: Correlate this compound's molecular interactions with specific cellular phenotypes in Epidermophyton floccosum (e.g., virulence, stress adaptation) and in host cells (e.g., immune response modulation, cellular damage).

Rational Design and Synthesis of this compound-Inspired Chemical Probes for Biological Research

The unique structure and reported biological activity of this compound make it an intriguing scaffold for the development of chemical probes. Such probes are invaluable tools for dissecting biological processes with high spatiotemporal control nih.govnih.gov. Future directions in this area include:

Structure-Activity Relationship (SAR) Studies: Conduct systematic modifications of the this compound scaffold to understand the key structural features responsible for its biological activity and target specificity. This will guide the design of improved analogues.

Development of Chemical Probes: Synthesize this compound analogues incorporating reporter groups (e.g., fluorophores, biotin (B1667282) tags) or reactive functionalities (e.g., photoaffinity labels) to enable direct visualization, affinity enrichment, and identification of its cellular targets in situ mdpi.com.

This compound-Inspired Therapeutics/Agrochemicals: Based on SAR studies, rationally design and synthesize novel compounds with enhanced or modified biological activities, potentially leading to new antifungal agents or tools for modulating mitochondrial function.

Advanced Ecological and Environmental Studies of this compound's Role in Natural Systems

As a metabolite of a pathogenic fungus, this compound likely plays a role in the ecological interactions of Epidermophyton floccosum within its natural niches, including human skin and various environmental reservoirs researchgate.net. Comprehensive ecological and environmental studies are needed to understand its broader impact. Key research areas include:

Role in Pathogenicity and Virulence: Investigate this compound's contribution to the virulence of E. floccosum during dermatophyte infections. This could involve studying its effects on host immune cells, skin barrier integrity, or fungal colonization.

Interspecies Interactions: Explore this compound's role in mediating interactions between E. floccosum and other microorganisms in complex microbial communities, such as those found on human skin or in soil environments gradcoach.compressbooks.pubnih.gov. This could include its function as an antimicrobial agent or a signaling molecule.

Environmental Fate and Impact: Study the environmental persistence, degradation pathways, and ecological impact of this compound in natural systems, particularly in keratin-rich environments where E. floccosum thrives. This could involve field studies and the application of environmental metabolomics jgu.edu.inmdpi.com.

Q & A

Basic Research Questions

Q. How can researchers formulate a focused research question on Floccosin’s mechanism of action in microbial systems?

- Methodological Answer : Use the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to structure the question. For example:

- Population: Target microbial species (e.g., Candida albicans).

- Intervention: this compound exposure at varying concentrations.

- Comparison: Control groups treated with standard antifungals (e.g., fluconazole).

- Outcome: Quantify inhibition zones or metabolic disruption via ATP assays.

- Time: Short-term (24–48 hrs) vs. long-term (7 days) effects.

This framework ensures specificity and aligns with hypotheses about this compound’s bioactivity .

Q. What experimental design considerations are critical for isolating and characterizing this compound from natural sources?

- Methodological Answer :

- Extraction : Use polarity-guided fractionation (e.g., methanol/water gradients) to isolate this compound from co-occurring metabolites.

- Characterization : Employ LC-HRMS (Liquid Chromatography-High-Resolution Mass Spectrometry) for structural elucidation and NMR for stereochemical confirmation.

- Controls : Include negative controls (solvent-only extracts) and positive controls (known antifungal agents) to validate specificity.

- Replication : Triplicate experiments to account for biological variability, as emphasized in microbial metabolite studies .

Q. How can researchers identify literature gaps when studying this compound’s ecological roles?

- Methodological Answer : Conduct a systematic review using databases like PubMed and Web of Science with keywords: “this compound,” “biosynthesis,” “antifungal activity,” and “ecological function.” Apply inclusion/exclusion criteria to filter studies (e.g., exclude industrial-scale production reports). Use tools like PRISMA flow diagrams to map gaps, such as limited data on this compound’s synergies with other secondary metabolites .

Advanced Research Questions

Q. How should researchers address contradictions in reported bioactivity data for this compound across different fungal strains?

- Methodological Answer :

- Data Triangulation : Cross-validate results using multiple assays (e.g., broth microdilution, time-kill curves, and SEM imaging of hyphal damage).

- Strain-Specific Analysis : Compare genomic profiles of responsive vs. non-responsive strains to identify resistance markers (e.g., efflux pump genes).

- Meta-Analysis : Statistically pool data from independent studies using random-effects models to quantify heterogeneity (e.g., I² statistic).

Contradictions may arise from methodological variability (e.g., inoculum size, culture media), requiring rigorous standardization .

Q. What strategies are effective for elucidating this compound’s biosynthetic pathway in Pseudozyma flocculosa?

- Methodological Answer :

- Gene Knockout : Use CRISPR-Cas9 to disrupt putative polyketide synthase (PKS) genes and observe this compound production changes.

- Isotopic Labeling : Feed ¹³C-labeled acetate precursors to track incorporation into this compound’s fatty acid backbone via GC-MS.

- Transcriptomics : Compare RNA-seq profiles of high- vs. low-producing strains under stress conditions (e.g., nitrogen limitation).

Pathway elucidation often requires integrating multi-omics data to resolve enzymatic steps and regulatory nodes .

Q. How can researchers ensure reproducibility in this compound-related studies, particularly in bioassay protocols?

- Methodological Answer :

- Protocol Standardization : Adopt CLSI (Clinical & Laboratory Standards Institute) guidelines for antifungal susceptibility testing, including standardized inoculum (1–5 × 10³ CFU/mL) and RPMI-1640 media.

- Data Transparency : Publish raw datasets (e.g., inhibition zone measurements, chromatograms) in repositories like Figshare, with metadata on experimental conditions (temperature, pH).

- Collaborative Validation : Partner with independent labs to replicate key findings, as emphasized in open science frameworks .

Data Presentation and Analysis

Q. What statistical approaches are suitable for analyzing dose-response relationships in this compound bioactivity studies?

- Methodological Answer :

- Nonlinear Regression : Fit data to sigmoidal models (e.g., log-logistic) to calculate EC₅₀ values. Use software like GraphPad Prism for curve fitting.

- ANOVA with Post Hoc Tests : Compare means across concentration groups (e.g., Tukey’s HSD for pairwise differences).

- Survival Analysis : For time-dependent antifungal effects, apply Kaplan-Meier curves and Cox proportional hazards models.

Include tables summarizing EC₅₀, confidence intervals, and p-values to enhance clarity .

Ethical and Reporting Standards

Q. How should researchers disclose methodological limitations in this compound studies, such as compound instability?

- Methodological Answer :

- Stability Testing : Report pre-experiment stability data (e.g., HPLC purity checks after storage at −20°C vs. 4°C).

- Limitations Section : Explicitly state how instability may affect bioactivity results and propose mitigation strategies (e.g., fresh preparation for each assay).

Transparent reporting aligns with journal guidelines to prevent overinterpretation of data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.